(2-Bromo-6-fluoro-4-methylphenyl)methanol
Description
Properties
IUPAC Name |
(2-bromo-6-fluoro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDIWMQWHDZJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-4-methylphenyl)methanol typically involves the bromination and fluorination of a methylphenylmethanol precursor. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-fluoro-4-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of (2-Bromo-6-fluoro-4-methylphenyl)aldehyde or (2-Bromo-6-fluoro-4-methylphenyl)carboxylic acid.
Reduction: Formation of (2-Bromo-6-fluoro-4-methylphenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(2-Bromo-6-fluoro-4-methylphenyl)methanol serves as an intermediate in the synthesis of more complex organic molecules. Its halogen substituents allow for versatile chemical transformations, making it a valuable building block in synthetic organic chemistry.
- Reactions : Common reactions include nucleophilic substitution, where the bromine atom can be replaced by various nucleophiles under basic conditions. This property is crucial for generating derivatives with potential biological activities.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of bromine with nucleophiles |
| Coupling Reactions | Formation of new carbon-carbon bonds |
| Alkylation | Introduction of alkyl groups to enhance activity |
Medicinal Chemistry
The compound is investigated for its potential in drug development. Its unique structure allows it to be modified into various pharmacologically active compounds.
- Applications in Drug Development : Derivatives of this compound have been evaluated for their efficacy against diseases such as cancer and bacterial infections. For instance, compounds synthesized from this precursor have shown promising results in inhibiting enzymes like carbonic anhydrase, which is relevant for treating glaucoma and other conditions.
| Biological Activity | Target Enzyme | Potential Application |
|---|---|---|
| Inhibition | Carbonic Anhydrase | Glaucoma treatment |
| Antimicrobial | Various pathogens | New antimicrobial agents |
Biological Studies
Research indicates that this compound exhibits antimicrobial and anticancer properties due to its ability to interact with biological systems.
- Mechanism of Action : The hydroxymethyl group can form hydrogen bonds with biological molecules, while the halogen atoms may participate in halogen bonding, influencing enzyme activity and receptor binding.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
-
Anticancer Research :
- Another investigation focused on derivatives targeting cancer cell lines. Compounds derived from this compound were tested for cytotoxicity against various cancer types, showing promising results that warrant further exploration in preclinical studies.
Mechanism of Action
The mechanism of action of (2-Bromo-6-fluoro-4-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Similarity scores (0–1) based on structural overlap with the target compound.
Key Observations:
Substituent Positions and Electronic Effects: The target compound’s methyl group at position 4 distinguishes it from analogues lacking this substituent. Bromine and fluorine at ortho (positions 2 and 6) and meta (e.g., position 5 in (2-Bromo-5-fluorophenyl)methanol) positions influence electron-withdrawing effects, altering reactivity in substitution or coupling reactions .
Molecular Weight and Physicochemical Properties: The methyl group increases the target’s molecular weight by ~14 g/mol compared to non-methylated analogues. This difference may affect solubility; however, experimental data (e.g., logP, boiling point) are unavailable in the provided evidence.
Synthetic Considerations: The synthesis of this compound likely involves bromination/fluorination of pre-substituted toluene derivatives or Grignard reactions, analogous to methods for related compounds (e.g., Schiff base formation in ).
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The methyl group in the target compound may improve stability or binding affinity in pharmaceutical applications, though pharmacological data are absent in the evidence.
- Analytical Data : Collision cross-section (CCS) values for derivatives like 2-(2-bromo-6-fluoro-4-methylphenyl)acetic acid () suggest utility in mass spectrometry-based identification, but similar data for the target or its analogues are lacking.
Biological Activity
(2-Bromo-6-fluoro-4-methylphenyl)methanol is an organic compound with the molecular formula C₈H₈BrFO. It is characterized by the presence of a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 4-position of a phenyl ring. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₈H₈BrFO
- Molecular Weight : 219.05 g/mol
- InChI Key : 1S/C8H8BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen atoms (bromine and fluorine) enhance its binding affinity to specific enzymes or receptors, potentially leading to inhibition or activation of biochemical pathways relevant in disease processes.
Biological Activities
Research has indicated that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary investigations have shown promise in anticancer applications, possibly through mechanisms involving apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several halogenated phenylmethanol derivatives, including this compound. The findings indicated that this compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. The compound was tested against various cancer types, yielding IC50 values indicating its effectiveness:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 20 |
Synthesis and Industrial Applications
The synthesis of this compound typically involves bromination and fluorination reactions on a methylphenylmethanol precursor. Industrially, it serves as an intermediate for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
Q & A
Q. What are the recommended synthetic routes for (2-Bromo-6-fluoro-4-methylphenyl)methanol, and how can purity be validated?
Methodological Answer: Synthesis typically involves bromination and fluorination of a pre-functionalized toluene derivative, followed by hydroxymethylation. For example:
Bromination/Fluorination: Use electrophilic aromatic substitution with Br₂ (in the presence of FeBr₃) and subsequent fluorination via Balz-Schiemann reaction (using NaNO₂/HF) .
Hydroxymethylation: Introduce the methanol group via formylation (Riemer-Tiemann reaction) followed by reduction (NaBH₄ or LiAlH₄).
Purity Validation:
- Chromatography: Employ HPLC or GC-MS with methanol-based mobile phases (e.g., methanol:chloride gradients) to resolve impurities .
- Spectroscopy: Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~4.6 ppm for -CH₂OH) and FT-IR (O-H stretch at ~3300 cm⁻¹) .
Q. How should researchers handle safety risks associated with this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use flame-retardant lab coats, nitrile gloves, and chemical goggles. Respiratory protection is unnecessary under normal conditions but required for aerosolized forms .
- First Aid: For skin contact, wash with copious water (>15 min) and remove contaminated clothing. If inhaled, move to fresh air and seek medical attention if symptoms persist .
- Waste Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: Use deuterated solvents (e.g., CDCl₃) to resolve aromatic protons (e.g., Br and F substituents cause deshielding) and confirm -CH₂OH integration .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment peaks (e.g., loss of -CH₂OH group).
- X-ray Crystallography: For structural confirmation, use SHELXL for refinement and ORTEP-III for visualization of bond angles/geometry .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural conformations?
Methodological Answer:
- Data Collection: Use high-resolution X-ray data (≤0.8 Å) to minimize noise. Refine with SHELXL, focusing on anisotropic displacement parameters for Br and F atoms .
- Contradiction Analysis: Compare experimental bond lengths/angles with DFT-optimized models. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
- Validation Tools: Employ R-factors and residual density maps in SHELXPRO to assess model accuracy .
Q. What experimental design strategies optimize chromatographic separation of this compound from byproducts?
Methodological Answer:
- Mobile Phase Optimization: Use a factorial design to test pH (3–7) and methanol content (20–80%) in reverse-phase HPLC. Response surfaces identify optimal resolution .
- Column Selection: C18 columns with 5 µm particles improve retention of aromatic alcohols.
- Detection: UV-Vis at 254 nm (for Br/F chromophores) coupled with ELSD for non-UV-active impurities .
Q. How can researchers address discrepancies in toxicity data across studies?
Methodological Answer:
- Data Harmonization: Cross-reference RIFM or IFRA standards for analogous brominated/fluorinated phenols. For example, 2-Methoxy-4-methylphenol toxicity limits (IFRA) provide a conservative baseline .
- In Silico Modeling: Use QSAR models (e.g., EPA TEST) to predict LD50 and compare with experimental LC-MS/MS cytotoxicity assays .
- Meta-Analysis: Apply Cochrane review methods to aggregate data, weighting studies by sample size and methodology rigor .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to model transition states for Br/F substitution.
- Solvent Effects: Include methanol as a solvent continuum (PCM model) to assess polar protic stabilization .
- Kinetic Analysis: Calculate activation barriers (ΔG‡) for SNAr reactions; compare with experimental Arrhenius plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
